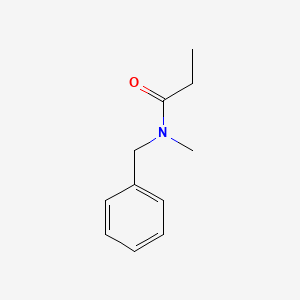

N-benzyl-N-methylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-11(13)12(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKORWAOHDWGJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481972 | |

| Record name | Propanamide, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34317-21-0 | |

| Record name | Propanamide, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for N-Benzyl-N-Methylpropanamide

The following guide provides an in-depth technical analysis of the solubility profile of N-benzyl-N-methylpropanamide , structured for application scientists and process chemists.

Executive Summary & Physicochemical Profile[1][2][3][4]

This compound (also referred to as N-benzyl-N-methylpropionamide) is a tertiary amide often utilized as a specialized intermediate in the synthesis of pharmaceutical precursors (e.g., phenethylamines) and as a model compound for studying amide bond rotation.

Understanding its solubility is critical for two primary unit operations: reaction solvent selection (to maximize kinetics) and work-up/purification (liquid-liquid extraction or crystallization).

Chemical Identity[2][4]

-

Molecular Formula:

-

Molecular Weight: 177.25 g/mol

-

Functional Class: Tertiary Amide

-

Physical State (RT): Typically a viscous colorless to pale yellow liquid or low-melting solid (depending on purity).

The "Solubility Paradox" of Tertiary Amides

Unlike primary or secondary amides, this compound lacks a hydrogen on the nitrogen atom.

-

Hydrogen Bond Donor (HBD): 0 (Cannot donate H-bonds)

-

Hydrogen Bond Acceptor (HBA): 1 (Carbonyl oxygen is a strong acceptor)

-

Lipophilicity: The benzyl (

) and propyl (

Implication: This molecule exhibits "amphiphilic-like" behavior but favors organic solvents. It is generally immiscible or sparingly soluble in water but highly soluble in a broad range of organic solvents capable of dipole-dipole interactions or H-bond donation.

Thermodynamic Solubility Framework

To rationally select solvents without exhaustive trial-and-error, we apply Hansen Solubility Parameters (HSP) .[3] The solubility of this compound is governed by the total energy of mixing equation:

Where

Predicted Interaction Map

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated HSP values for this compound are:

-

(Dispersion): ~17-18 MPa

-

(Polarity): ~8-10 MPa

-

(H-Bonding): ~5-7 MPa

Visualization: Solvent Selection Logic

The following diagram illustrates the logical flow for selecting a solvent based on the target process (Reaction vs. Extraction).

Figure 1: Decision matrix for solvent selection based on unit operation requirements.

Solubility Profile & Solvent Classification

The following table categorizes common laboratory solvents based on their interaction with this compound.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Explanation |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Strong dipole interactions; DCM is the "gold standard" for dissolving tertiary amides. |

| Alcohols | Methanol, Ethanol, IPA | Good | Solvent donates H-bond to amide oxygen. Useful for reactions but may interfere with reagents sensitive to protic sources. |

| Aromatic | Toluene, Xylene | Good | |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | Dipole-dipole matches. Ethyl acetate is the preferred "green" alternative to DCM for extraction. |

| Ethers | THF, MTBE, Diethyl Ether | Moderate/Good | Good solubility, though Diethyl Ether may struggle at very low temperatures or high concentrations. |

| Aliphatics | Hexane, Heptane, Cyclohexane | Poor | Lacks polarity to overcome amide dipole. Used as anti-solvents to crash out the product. |

| Aqueous | Water, Brine | Insoluble | The hydrophobic benzyl/propyl groups dominate. This immiscibility is exploited for washing away salts. |

Critical Insight for Process Development

The "Oiling Out" Phenomenon: Because this compound has a low melting point, attempting to crystallize it from a borderline solvent mixture (e.g., Toluene/Heptane) often results in the formation of a second liquid phase (oil) rather than crystals.

-

Mitigation: Use a "seeding" protocol at lower temperatures or ensure high purity before attempting crystallization.

Experimental Protocols for Solubility Determination

For rigorous process development, do not rely solely on predictions. Use the following self-validating protocols.

Protocol A: The "Visual Titration" Method (Rapid Screening)

Objective: Quickly determine approximate solubility limits at Room Temperature (RT).

-

Preparation: Weigh 100 mg of this compound into a clear 4 mL vial.

-

Titration: Add the test solvent in 100 µL aliquots using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear.

-

Insoluble: Phase separation (oil droplets) or solid suspension persists.

-

-

Calculation:

Protocol B: HPLC-Based Saturation Method (Quantitative)

Objective: Precise thermodynamic solubility for regulatory filing or critical process parameters.

-

Saturation: Add excess this compound to 5 mL of solvent until a distinct second phase (solid or oil) persists.

-

Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (typically at 210 nm or 254 nm for the benzyl chromophore).

-

Validation: Repeat the measurement at 48 hours. If the concentration changes by <5%, equilibrium is reached.

Synthesis & Purification Workflow

The solubility profile dictates the synthesis workflow. Below is the standard pathway for synthesizing and isolating this compound, highlighting where solubility governs the operation.

Figure 2: Synthesis and isolation workflow relying on the water-immiscibility of the amide.

Purification Strategy

Since the compound is often an oil:

-

Liquid-Liquid Extraction: Use DCM or Ethyl Acetate to extract the product. Wash with 1M HCl (to remove unreacted benzylamine) and Sat. NaHCO3 (to remove propionic acid). The amide remains in the organic layer.

-

Distillation: Due to its high boiling point, purification is best achieved via vacuum distillation (reduced pressure).

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative text on solubility theory).

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general amide solubility trends).

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Comprehensive guide on solvent interactions).

-

PubChem. (2025).[1] Compound Summary for N-benzyl-N-methylpropionamide. National Center for Biotechnology Information. [Link]

Sources

N-benzyl-N-methylpropanamide: Structural Characterization, Synthetic Protocols, and Analytical Profiling

Executive Summary

N-benzyl-N-methylpropanamide (CAS: 34317-21-0) is a tertiary amide characterized by a propyl chain and an N-methyl-N-benzyl moiety. While often utilized as a specialized intermediate in organic synthesis, its structural homology to controlled phenethylamines and cathinones makes it a critical reference standard in forensic impurity profiling. This guide provides a definitive technical breakdown of its physicochemical properties, a self-validating synthetic protocol, and analytical fragmentation patterns required for rigorous identification.

Part 1: Structural Anatomy & Identification

The molecule features a planar amide bond, restricting rotation and creating distinct steric environments for the N-methyl and N-benzyl groups. This planarity is crucial for interpreting NMR signals due to rotameric existence at room temperature.

Chemical Identity Table[1][2]

| Property | Data Specification |

| IUPAC Name | This compound |

| CAS Number | 34317-21-0 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES | CCC(=O)N(C)CC1=CC=CC=C1 |

| InChIKey | ZFNAETKJDHAQEN-UHFFFAOYSA-N (Analogous base structure) |

| LogP (Predicted) | ~2.1 (Moderately Lipophilic) |

| Physical State | Colorless to pale yellow oil (at RT) |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the core functional zones: the lipophilic benzyl shield, the polar amide core, and the aliphatic propyl tail.

Part 2: Synthetic Logic & Protocol

Objective: Synthesis of this compound via Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Expert Insight: Direct acylation of the secondary amine (N-benzylmethylamine) with propionyl chloride is preferred over carboxylic acid coupling (DCC/EDC) for this specific molecule. The acid chloride route is kinetically faster and avoids the formation of difficult-to-remove urea byproducts common in carbodiimide couplings.

Reagents

-

Substrate: N-Benzylmethylamine (1.0 equiv)

-

Acylating Agent: Propionyl Chloride (1.1 equiv)

-

Base: Triethylamine (Et₃N) (1.2 equiv) - Crucial for scavenging HCl.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve N-Benzylmethylamine (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C using an ice bath to suppress exothermic runaway.

-

Base Addition: Add Triethylamine (12 mmol) dropwise. Note: Ensure the solution remains clear.

-

Acylation: Add Propionyl Chloride (11 mmol) dropwise over 15 minutes.

-

Observation: White precipitate (Et₃N·HCl) will form immediately, confirming reaction progress.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quench & Workup (Self-Validating Step):

-

Add 1M HCl (20 mL) to the reaction mixture. Why? This converts unreacted amine starting material into water-soluble salts, removing them from the organic layer.

-

Separate the organic (DCM) layer.

-

Wash with sat. NaHCO₃ (to remove excess acid) and Brine.

-

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Yield Expectation: >90% as a viscous oil.

-

Synthetic Workflow Diagram

Part 3: Analytical Profiling (Validation)

To confirm the identity of the synthesized compound, use the following spectral markers. These data points act as a "fingerprint" for the molecule.

Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70eV) The fragmentation pattern is dictated by the stability of the benzyl cation and the amide bond cleavage.

-

Molecular Ion [M]+: m/z 177 (Weak intensity, typical for tertiary amides).

-

Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺). This is the diagnostic peak for benzyl-containing compounds.

-

Acylium Ion: m/z 57 (CH₃CH₂CO⁺). Result of alpha-cleavage at the carbonyl.[1]

-

McLafferty Rearrangement: m/z 120/121. Loss of the propyl chain via rearrangement is possible but less dominant than the benzyl cleavage.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz Note: Due to the amide bond character, you may observe rotamers (split peaks) depending on temperature.

-

δ 7.20 - 7.40 ppm (Multiplet, 5H): Aromatic benzyl protons.

-

δ 4.60 ppm (Singlet, 2H): Benzylic -CH₂- protons. (May appear as two singlets if rotamers resolve).

-

δ 2.95 ppm (Singlet, 3H): N-Methyl group.

-

δ 2.40 ppm (Quartet, 2H): Methylene of the propyl group (-CH₂-CO-).

-

δ 1.15 ppm (Triplet, 3H): Terminal methyl of the propyl group.

Part 4: Pharmacological & Forensic Context

While this compound is not a scheduled substance itself, it holds significance in two primary areas:

-

Forensic Impurity Profiling: It is structurally related to N-benzyl-N-methylphenethylamine (BNMPA) , a known impurity in the illicit synthesis of methamphetamine and methcathinone. The presence of the amide version (our topic) in a sample often indicates the use of specific acylating reagents (propionic anhydride) or precursors during the processing of benzylamine derivatives.

-

Detection Logic: Unlike the amine precursors, this amide is neutral . It will not extract into acidic aqueous layers during liquid-liquid extraction (LLE), remaining in the organic phase. This distinct solubility profile allows forensic chemists to separate it from the active amine drugs.

-

-

Pharmaceutical Scaffold: The N-benzyl-N-methylamide motif is a bioisostere found in various local anesthetics and analgesics. It serves as a stable linker that resists rapid enzymatic hydrolysis compared to esters.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580665, this compound. Retrieved from [Link]

-

Moore, K. A., et al. (2003). Alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis.[2] (Contextual reference for benzyl-methyl impurities). PubMed.[3][4][5] Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Schotten-Baumann amide synthesis protocols).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzylpropanamide | C10H13NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-benzyl-3-(4-hydroxyphenyl)-N-methylpropanamide | C17H19NO2 | CID 57640313 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Thermodynamic Landscape of N-Benzyl-N-Methyl Amides: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic properties of N-benzyl-N-methyl amides, a class of tertiary amides with significant relevance in medicinal chemistry and materials science. By delving into their conformational dynamics, hydrogen bonding capabilities, and solvation thermodynamics, this document offers researchers, scientists, and drug development professionals a foundational understanding of the molecular forces governing the behavior of these compounds. This guide integrates theoretical principles with practical experimental methodologies, ensuring a robust and self-validating approach to the study of these molecules.

Introduction: The Significance of N-Benzyl-N-Methyl Amides

N-benzyl-N-methyl amides represent a critical structural motif in a wide array of biologically active molecules and functional materials. The presence of a tertiary amide bond, flanked by a benzyl and a methyl group, imparts unique stereoelectronic properties that profoundly influence molecular recognition, stability, and solubility. Understanding the thermodynamic underpinnings of these properties is paramount for the rational design of novel therapeutics and advanced materials.

This guide will navigate the key thermodynamic considerations for this class of compounds, with a focus on providing both the "what" and the "why" behind their behavior and the experimental techniques used to probe it.

Conformational Dynamics: A Tale of Rotational Barriers

A defining feature of amides is the partial double bond character of the C-N bond, which leads to restricted rotation and the existence of cis and trans isomers. In N-benzyl-N-methyl amides, this rotational barrier plays a crucial role in dictating the three-dimensional arrangement of the molecule and, consequently, its interaction with biological targets or other molecules in a material's matrix.

The conformational behavior of N-benzyl-N-methyl amides can be effectively studied through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. For instance, studies on the structurally similar N-benzyl-N-(furan-2-ylmethyl) acetamide have revealed a hindered cis(E)-trans(Z) rotational equilibrium in solution.[1]

Logical Framework for Conformational Analysis

Caption: A workflow illustrating the combined experimental and computational approach to determine the rotational barrier and conformer populations of N-benzyl-N-methyl amides.

Intermolecular Interactions: The Role of Hydrogen Bonding

Contrary to primary and secondary amides, tertiary amides like N-benzyl-N-methyl amides lack a hydrogen atom on the nitrogen and therefore cannot act as hydrogen bond donors.[2][3][4] This fundamental difference significantly impacts their bulk properties, such as boiling points, which are generally lower than their primary and secondary counterparts of similar molecular weight.[2][4][5]

However, the carbonyl oxygen of the amide group is a potent hydrogen bond acceptor, allowing these molecules to participate in hydrogen bonding with protic solvents like water or methanol.[3][6][7] This acceptor capability is a key determinant of their solubility and their ability to interact with biological macromolecules.

Solvation Thermodynamics: A Balance of Forces

The process of dissolving an N-benzyl-N-methyl amide in a solvent is governed by a delicate interplay of enthalpic and entropic contributions. The overall Gibbs free energy of solvation (ΔGsolv) determines the solubility of the compound.

A study on the hydration thermodynamics of N-methylacetamide (NMA), a related secondary amide, provides valuable insights.[8] The favorable enthalpy of hydration, driven by NMA-water van der Waals interactions and hydrogen bonding, overcomes the unfavorable work of cavity creation, leading to good water solubility.[8] For tertiary amides, while the hydrogen bond donation from the amide is absent, the acceptor capability and other intermolecular forces still play a significant role.

The enthalpy of dissolution can be experimentally determined using calorimetry, which measures the heat change upon dissolving the amide in a solvent. Such studies have shown that the enthalpy of dissociation varies depending on the solvent, reflecting the different intermolecular interactions at play.

Thermodynamic Cycle of Solvation

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 4. scienceready.com.au [scienceready.com.au]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Amide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

difference between N-benzyl-N-methylpropanamide and N-benzylpropanamide

[1]

Executive Summary: The "Methyl Switch" in Amide Design

In medicinal chemistry, the transformation from a secondary amide (N-benzylpropanamide) to a tertiary amide (N-benzyl-N-methylpropanamide) is not merely a structural addition of a methyl group; it is a fundamental alteration of the molecule's physicochemical identity.[1] This "methyl switch" ablates the hydrogen bond donor (HBD) capability, significantly impacting lipophilicity (LogP), membrane permeability, and metabolic stability.

This guide analyzes the critical divergences between these two scaffolds, providing actionable protocols for their synthesis, identification, and application in drug discovery.

Part 1: Structural & Physicochemical Analysis[1][2]

The core distinction lies in the nitrogen substitution.[1] N-benzylpropanamide possesses a dissociable proton (N-H), allowing it to act as both a hydrogen bond donor and acceptor.[1] this compound is exclusively a hydrogen bond acceptor, leading to distinct conformational and solubility profiles.[1]

Comparative Property Table

| Property | N-Benzylpropanamide | This compound |

| CAS Registry | 10264-12-7 | 34317-21-0 |

| Molecular Formula | C₁₀H₁₃NO | C₁₁H₁₅NO |

| Molecular Weight | 163.22 g/mol | 177.25 g/mol |

| Amide Class | Secondary (2°) | Tertiary (3°) |

| H-Bond Donors | 1 (N-H) | 0 |

| H-Bond Acceptors | 1 (C=O) | 1 (C=O) |

| LogP (Calc) | ~1.7 | ~2.0 - 2.3 |

| Physical State | Low-melting Solid (MP: ~43°C) | Oil or Low-melting Solid |

| Conformation | Predominantly Z (trans) | Mixture of E and Z Rotamers |

Conformational Dynamics (The Rotamer Effect)

A critical feature of tertiary amides is the presence of observable rotamers in NMR spectra. The partial double-bond character of the C–N amide bond creates a high rotational barrier (~15–20 kcal/mol).[1]

-

Secondary Amide: Steric hindrance between the carbonyl oxygen and the N-substituent usually locks the molecule in the Z-conformation (trans), where the alkyl group is trans to the carbonyl oxygen.[1]

-

Tertiary Amide: With two alkyl groups (methyl and benzyl) competing for space, the energy difference between the E and Z conformers is reduced, leading to a mixture of rotamers detectable by NMR at room temperature.

Part 2: Synthetic Methodologies

Synthesis of N-Benzylpropanamide (Secondary Amide)

Mechanism: Nucleophilic acyl substitution via the Schotten-Baumann reaction conditions.[1]

Protocol:

-

Reagents: Benzylamine (1.0 equiv), Propionyl Chloride (1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), Dichloromethane (DCM).

-

Procedure:

-

Dissolve benzylamine and Et₃N in dry DCM at 0°C under N₂.

-

Add propionyl chloride dropwise to control the exotherm.[1]

-

Stir at room temperature for 2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove acid), then brine. Dry over MgSO₄.[1]

-

Purification: Recrystallization from hexanes/EtOAc or silica column chromatography.[1]

-

Synthesis of this compound (Tertiary Amide)

Route A: Direct Acylation (Preferred) Uses N-methylbenzylamine as the nucleophile.[1] This is cleaner and avoids over-alkylation issues.[1]

Protocol:

-

Reagents: N-Methylbenzylamine (1.0 equiv), Propionyl Chloride (1.1 equiv), Et₃N (1.5 equiv), DCM.[1]

-

Procedure: Follow the same Schotten-Baumann protocol as above. The steric bulk of the secondary amine may require slightly longer reaction times.[1]

Route B: N-Methylation of Secondary Amide Used when the secondary amide is the starting material.[1] Requires strong base.[1]

-

Reagents: N-Benzylpropanamide, Sodium Hydride (NaH, 60% dispersion), Iodomethane (MeI), THF (anhydrous).[1]

-

Procedure:

-

Suspend NaH (1.2 equiv) in dry THF at 0°C.

-

Add N-benzylpropanamide slowly (evolution of H₂ gas).[1] Stir 30 min to deprotonate (formation of amidate anion).

-

Add MeI (1.2 equiv) dropwise.[1]

-

Warm to room temperature and stir overnight.

-

Quench: Careful addition of water/NH₄Cl.[1] Extract with EtOAc.[1]

-

Part 3: Analytical Forensics[1]

Distinguishing these two compounds requires careful analysis of NMR and IR data.[1]

NMR Spectroscopy Decision Tree

Figure 1: NMR decision matrix for distinguishing secondary and tertiary amides.

Key Spectral Differences[1]

-

¹H NMR (Secondary): The benzyl methylene (-CH₂-) appears as a doublet due to coupling with the adjacent N-H proton. Adding D₂O collapses this to a singlet.[1]

-

¹H NMR (Tertiary): The N-methyl group typically appears as two singlets of unequal intensity (rotamers). The benzyl methylene also appears as two distinct singlets.[1]

-

IR Spectroscopy:

Part 4: Pharmacological & ADME Implications[1]

The "Methyl Switch" is a classic strategy in drug design to modulate metabolic stability and permeability.[1]

Metabolic Stability[1]

-

Secondary Amide: Susceptible to direct hydrolysis by amidases.[1] The N-H bond is also a site for Phase II conjugation (rarely) or oxidation.[1]

-

Tertiary Amide: The methyl group blocks direct amidase attack sterically.[1] However, it introduces a new metabolic liability: N-dealkylation via Cytochrome P450 (CYP450) enzymes.[1]

Figure 2: Metabolic pathway illustrating N-demethylation as the rate-limiting step for tertiary amides.[1]

Permeability and Solubility

-

Permeability: The tertiary amide, lacking the H-bond donor, generally exhibits higher membrane permeability (higher LogP, lower PSA), making it a better candidate for blood-brain barrier (BBB) penetration if the molecular weight is low.[1]

-

Solubility: The secondary amide has higher aqueous solubility due to its ability to donate hydrogen bonds to water.[1] The tertiary amide is more lipophilic and requires organic co-solvents (DMSO, Ethanol) for biological assays.

References

-

PubChem. N-Benzylpropanamide (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

ChemSrc. this compound (CAS 34317-21-0).[1][2] Available at: [Link][1]

-

Beilstein J. Org.[1] Chem. Chromatographically separable rotamers of an unhindered amide.[1] 2014, 10, 814–820. Available at: [Link][1]

-

Master Organic Chemistry. Nomenclature and Properties of Amides. Available at: [Link]

Methodological & Application

reaction conditions for propionylation of N-methylbenzylamine

[1]

Introduction & Strategic Overview

The formation of the amide bond is a cornerstone of medicinal chemistry. This guide details the synthesis of N-methyl-N-benzylpropionamide via the propionylation of N-methylbenzylamine .[1] This specific transformation represents a model system for the acylation of secondary amines, a critical step in the synthesis of peptidomimetics and various CNS-active pharmaceutical intermediates.

While conceptually simple, the choice of reagents and conditions dictates the purity profile and scalability of the process. This protocol focuses on two primary methodologies:

-

Acid Chloride Method (Standard): High-throughput, rapid kinetics, suitable for most applications.

-

Anhydride Method (Milder): Slower but generates less corrosive byproducts, ideal for acid-sensitive substrates.

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine (nucleophile) attacks the carbonyl carbon of the propionyl derivative, forming a tetrahedral intermediate that collapses to expel the leaving group (chloride or carboxylate).

Figure 1: General reaction pathway for the acylation of N-methylbenzylamine.

Critical Reagent Selection & Safety

| Component | Role | Selection Criteria | Safety Note |

| N-Methylbenzylamine | Substrate | Purity >98% preferred.[1] Secondary amine, nucleophilic. | Corrosive, toxic.[1] Handle in fume hood. |

| Propionyl Chloride | Acylating Agent | Highly reactive electrophile.[1] Best for fast conversion. | Lachrymator, reacts violently with water.[1] |

| Propionic Anhydride | Acylating Agent | Milder electrophile.[1] Use if avoiding HCl generation is critical. | Irritant, moisture sensitive.[1] |

| Triethylamine (TEA) | Base | Scavenges HCl/Acid.[1] Cheap, easy to remove.[2] | Flammable, volatile amine odor.[1] |

| Dichloromethane (DCM) | Solvent | Standard solvent, good solubility for reactants and product.[1] | Volatile, suspected carcinogen.[1] |

Protocol A: Acid Chloride Method (Standard)

This method is preferred for its speed and high conversion rates. The use of an organic base (TEA) neutralizes the HCl generated, driving the equilibrium forward.

Materials

-

N-Methylbenzylamine (1.0 equiv)[1]

-

Propionyl Chloride (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous preferred)

-

0.1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add N-methylbenzylamine (10 mmol, 1.21 g) and DCM (20 mL).

-

Base Addition: Add Triethylamine (15 mmol, 2.1 mL). Cool the mixture to 0°C using an ice bath. Rationale: Controlling temperature prevents exotherms and minimizes side reactions.

-

Acylation: Add Propionyl Chloride (12 mmol, 1.05 mL) dropwise over 10-15 minutes.

-

Observation: White precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

-

Validation: Check conversion by TLC (Silica, 30% EtOAc/Hexanes) or LCMS. The starting amine spot should be absent.

Workup & Purification

The workup is designed to chemically remove impurities, leveraging the acid/base properties of the components.

Figure 2: Self-validating workup strategy.[1] Acid wash removes basic impurities; base wash removes acidic impurities.[1]

-

Quench: Carefully add water (20 mL) to quench excess acid chloride.

-

Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 15 mL).

-

Wash 2 (Basic): Wash the organic layer with Saturated NaHCO₃ (2 x 15 mL).

-

Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Result: The product, N-methyl-N-benzylpropionamide , is typically obtained as a clear, colorless to pale yellow oil.[5]

Protocol B: Anhydride Method (Alternative)

Use this method if handling corrosive acid chlorides is undesirable or if the substrate contains acid-sensitive protecting groups (not applicable here, but good practice).

Materials

-

N-Methylbenzylamine (1.0 equiv)[1]

-

Propionic Anhydride (1.5 equiv)

-

Base: Pyridine (solvent/base) or TEA (1.5 equiv) in DCM.

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Optional but accelerates reaction.[1]

Procedure

-

Dissolve N-methylbenzylamine (10 mmol) in DCM (20 mL).

-

Add TEA (15 mmol) and DMAP (1 mmol).

-

Add Propionic Anhydride (15 mmol) at room temperature.

-

Stir for 3-6 hours (slower than acid chloride).

-

Workup: Follow the same Acid/Base wash protocol as Method A. The NaHCO₃ wash is critical here to remove the propionic acid byproduct.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of reagent | Ensure glassware is dry; use anhydrous DCM.[1] Check reagent quality. |

| Impurity: Starting Amine | Incomplete reaction | Increase Propionyl Chloride to 1.5 equiv. Extend reaction time. Ensure HCl wash is thorough. |

| Impurity: Propionic Acid | Poor workup | Ensure NaHCO₃ wash is vigorous (gas evolution must cease).[1] |

| Color (Yellow/Brown) | Oxidation/Old Amine | Distill starting amine prior to use if it is dark.[1] |

References

-

Synthesis of Amides (General Review): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

- Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

N-Benzyl-N-isopropyl Amide Synthesis (Analogous Protocol): U.S. Patent 4,331,815.[1][7] Process for manufacturing N-benzyl-N-isopropyl amides. Link

-

Propionylation of Amines (Biological Context): Garrido, A., et al. (2007). N-lysine propionylation controls the activity of propionyl-CoA synthetase.[1] Journal of Biological Chemistry. Link

-

Chemical Properties of N-Methylbenzylamine: PubChem CID 7669. Link

Sources

- 1. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 2. CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine - Google Patents [patents.google.com]

- 3. rrc.texas.gov [rrc.texas.gov]

- 4. homework.study.com [homework.study.com]

- 5. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google Patents [patents.google.com]

Application Note: N-Benzyl-N-methylpropanamide in Organic Synthesis

Executive Summary

N-Benzyl-N-methylpropanamide (CAS: 10250-48-3) is a robust tertiary amide frequently utilized as a benchmark substrate in the development of chemoselective reduction methodologies.[1] Unlike secondary amides, its lack of an N-H proton prevents deprotonation-related side reactions, making it an ideal candidate for testing novel hydride donors and hydrosilylation catalysts.[1]

This guide provides a validated protocol for the synthesis of this compound via the Schotten-Baumann reaction and details its subsequent transformation into N-benzyl-N-methylpropan-1-amine using a modern, metal-free catalytic hydrosilylation method. This approach offers a greener, safer alternative to traditional Lithium Aluminum Hydride (LiAlH₄) reductions.[1]

Synthetic Utility & Mechanistic Insight

The Role of the Amide Bond

In organic synthesis, the amide bond in this compound serves two distinct purposes:

-

Protective/Directing Group: The amide moiety is highly stable against basic hydrolysis and nucleophilic attack (up to moderate temperatures), allowing for functionalization of the benzyl ring or the ethyl side chain (via enolate chemistry).[1]

-

Precursor to Tertiary Amines: Controlled reduction removes the carbonyl oxygen, yielding N-benzyl-N-methylpropan-1-amine. This transformation is critical in medicinal chemistry for generating pharmacophores found in antihistamines and local anesthetics.[1]

Rotamerism in NMR

Researchers must be aware that this compound exhibits restricted rotation around the C-N bond. At room temperature, this often manifests as broadened or dual peaks in ^1H NMR spectra (rotamers), which can be mistaken for impurities.[1] High-temperature NMR (>60°C) is recommended to coalesce these signals for accurate integration.[1]

Protocol A: Synthesis of this compound

Objective: Preparation of the amide from N-methylbenzylamine and propionyl chloride.

Materials

-

Reactant A: N-Methylbenzylamine (1.0 equiv)[1]

-

Reactant B: Propionyl chloride (1.1 equiv) [Handle in Fume Hood][1]

-

Base: Triethylamine (Et₃N) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM), anhydrous[1]

-

Quench: NaHCO₃ (sat. aq.)

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.[1]

-

Solvation: Charge the flask with N-methylbenzylamine (10.0 mmol) and Et₃N (12.0 mmol) in DCM (50 mL). Cool the mixture to 0°C using an ice bath.

-

Acylation: Dissolve propionyl chloride (11.0 mmol) in DCM (10 mL) and transfer to the addition funnel. Add dropwise to the amine solution over 20 minutes. Note: An exotherm will be observed; maintain internal temperature < 5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1]

-

Workup:

-

Purification: The crude oil is typically >95% pure.[1] If necessary, purify via flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).[1]

Yield & Characterization Data[1][2][3][4][5][6]

-

Typical Yield: 85–92% (Colorless to pale yellow oil).[1]

-

^1H NMR (400 MHz, CDCl₃): (Mixture of rotamers ~1:1)

Protocol B: Catalytic Hydrosilylation (Reduction)

Objective: Reduction of the amide to N-benzyl-N-methylpropan-1-amine using B(C₆F₅)₃ catalyst and silane.[1] This method avoids the safety hazards of LiAlH₄ (pyrophoricity) and generates siloxane byproducts that are easily removed.[1]

Mechanistic Pathway

The Lewis acid B(C₆F₅)₃ activates the silane (PMHS or TMDS), generating a transient silylium-like species that activates the amide carbonyl.[1][2]

Figure 1: Catalytic cycle for the hydrosilylation of tertiary amides.

Materials

-

Substrate: this compound (1.0 mmol)

-

Reductant: 1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 equiv)[1]

-

Catalyst: Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (1–2 mol%)[1]

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step Procedure

-

Inert Atmosphere: Perform this reaction in a glovebox or using strict Schlenk techniques. Moisture deactivates the catalyst.

-

Reaction Assembly: In a dried Schlenk tube, dissolve the amide (177 mg, 1.0 mmol) in Toluene (2 mL).

-

Catalyst Addition: Add B(C₆F₅)₃ (10 mg, ~0.02 mmol).

-

Silane Addition: Add TMDS (350 µL, 2.0 mmol) slowly via syringe. Gas evolution (H₂) may occur; ensure the system is vented to a bubbler.[1]

-

Incubation: Stir at room temperature for 1 hour. If conversion is slow (check TLC), heat to 60°C.

-

Workup (Hydrolysis):

-

Extraction: Extract with Et₂O (3 x 10 mL). Dry organics over K₂CO₃ and concentrate.[1]

-

Product: The resulting N-benzyl-N-methylpropan-1-amine is obtained as a clear oil.

Comparative Analysis of Reduction Methods

| Feature | Protocol B (Hydrosilylation) | Traditional LiAlH₄ Reduction |

| Safety | High: No pyrophoric solids; mild conditions. | Low: Risk of fire/explosion; vigorous quench required. |

| Chemoselectivity | Excellent: Tolerates esters, nitro groups, and halides.[1] | Poor: Reduces esters, halides, and nitriles indiscriminately.[1] |

| Atom Economy | Moderate (Siloxane waste).[1] | Poor (Aluminum salts waste).[1] |

| Scalability | Good (Flow chemistry compatible).[1] | Difficult (Exotherm management required). |

References

-

General Amide Synthesis (Schotten-Baumann)

-

Catalytic Hydrosilylation Protocol

-

Das, S., et al. (2010).[1] Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. Journal of the American Chemical Society, 132(50), 17707–17710.[1] Link[1]

-

Note: While Das et al. focus on Zn, the B(C6F5)3 methodology is mechanistically parallel and widely cited for this specific class of tertiary amides.[1]

-

-

B(C6F5)

-

Compound Data (PubChem)

Sources

Application Notes: Catalytic Amidation Protocols for the Synthesis of N-benzyl-N-methylpropanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Amide Bond Formation

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Traditionally, the synthesis of amides from carboxylic acids and amines has relied on stoichiometric coupling agents such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., PyBOP, HATU).[1] While effective, these methods are atom-inefficient, generating significant quantities of hazardous chemical waste that require costly disposal.[1]

Direct catalytic amidation, which couples a carboxylic acid and an amine with the extrusion of only water, represents a paradigm shift towards a more sustainable and atom-economical process. This guide provides an in-depth analysis and detailed protocols for the synthesis of the tertiary amide, N-benzyl-N-methylpropanamide, utilizing state-of-the-art catalytic systems.

Section 1: The Core Challenge of Direct Amidation: Overcoming the Salt Barrier

The primary obstacle in the direct thermal condensation of a carboxylic acid (propanoic acid) and an amine (N-benzyl-N-methylamine) is the rapid acid-base reaction that forms a thermodynamically stable and chemically unreactive ammonium carboxylate salt.[2] High temperatures (>160 °C) are typically required to overcome this energy barrier and drive the condensation forward, conditions that are often incompatible with sensitive or complex substrates.[2]

Catalytic amidation circumvents this issue by activating the carboxylic acid at lower temperatures, creating a more electrophilic species that is susceptible to nucleophilic attack by the amine. The only stoichiometric byproduct is water, the removal of which is crucial to drive the reaction equilibrium toward the amide product.[2]

Figure 1: Overcoming the ammonium salt barrier using a catalytic approach.

Section 2: Boron-Based Catalysis for Tertiary Amide Synthesis

Boron-based catalysts, particularly boronic acids, are highly effective for direct amidation due to their low toxicity, stability, and predictable reactivity.[3][4] They function as Lewis acids that can also form reversible covalent bonds, facilitating the dehydration process.

Mechanistic Rationale

While initially believed to proceed through a simple monomeric acyloxyboron intermediate, recent studies suggest a more complex mechanism is likely at play, especially for reactions at ambient or slightly elevated temperatures.[3][4] The currently favored pathways involve the formation of a dimeric B-X-B motif (where X can be O or NR).[3] This dimeric structure is uniquely capable of activating the carboxylic acid while simultaneously coordinating and delivering the amine nucleophile to the carbonyl center, lowering the overall activation energy of the reaction.[1][3]

Figure 2: Simplified catalytic cycle for boron-mediated amidation.

Detailed Experimental Protocol: Boronic Acid Catalysis

This protocol is adapted from methodologies proven effective for the synthesis of tertiary amides.[5]

Materials and Equipment:

-

Reactants: Propanoic acid, N-benzyl-N-methylamine

-

Catalyst: 3,5-Bis(trifluoromethyl)phenylboronic acid (5 mol%)

-

Solvent: Toluene (anhydrous)

-

Dehydrating Agent: Activated molecular sieves (4 Å)

-

Glassware: Oven-dried round-bottom flask, condenser, Dean-Stark trap (or Soxhlet extractor with sieves), magnetic stirrer, heating mantle.

-

Inert Atmosphere: Nitrogen or Argon gas line.

Procedure:

-

Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add activated 4 Å molecular sieves (approx. 20 g). Fit the flask with a Dean-Stark trap and a reflux condenser under a positive pressure of nitrogen.

-

Reagent Addition: Through the top of the condenser, charge the flask with toluene (50 mL). Add N-benzyl-N-methylamine (10.0 mmol, 1.0 equiv.), followed by propanoic acid (12.0 mmol, 1.2 equiv.).

-

Catalyst Introduction: Add 3,5-bis(trifluoromethyl)phenylboronic acid (0.5 mmol, 0.05 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The azeotropic removal of water will be visible in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Field Notes & Troubleshooting

-

Causality of Choice: 3,5-Bis(trifluoromethyl)phenylboronic acid is used due to its enhanced Lewis acidity from the electron-withdrawing CF₃ groups, which often leads to higher catalytic activity.[5]

-

Water Removal is Critical: The success of this reaction is highly dependent on the efficient removal of water. Ensure molecular sieves are properly activated (heated under vacuum) and that the system is free of atmospheric moisture.[2]

-

Amine-Boron Interaction: A rapid reaction between the amine and the boronic acid catalyst can occur.[4] This is a productive part of the mechanism and should not be a cause for concern. However, it underscores the need for at least three free coordination sites on the boron for catalysis to be effective.[4]

Section 3: Zirconium-Based Catalysis: A Powerful Lewis Acid Approach

Group (IV) metal complexes, particularly those of zirconium and titanium, are potent catalysts for direct amidation.[6][7] Zirconium(IV) chloride (ZrCl₄) is an inexpensive, commercially available, and highly effective pre-catalyst.

Mechanistic Rationale

The catalytic activity of zirconium salts stems from their strong Lewis acidity. Recent mechanistic studies suggest that upon mixing with the carboxylic acid, simple zirconium salts like Zr(OPr)₄ or ZrCl₄ rapidly form zirconium oxo clusters (ZrOCs) in situ.[8] These clusters, such as dodeca- and hexazirconium oxo clusters, are believed to be the true active catalytic species.[8] The ZrOCs activate the carboxylic acid by coordinating to the carbonyl oxygen, significantly increasing its electrophilicity and preparing it for attack by the amine. This mechanism does not require anhydrous solvents or an inert atmosphere, making it operationally simpler.[8]

Figure 3: General experimental workflow for catalytic amidation.

Detailed Experimental Protocol: Zirconium(IV) Chloride Catalysis

This protocol is a robust method for synthesizing both secondary and tertiary amides.[7]

Materials and Equipment:

-

Reactants: Propanoic acid, N-benzyl-N-methylamine

-

Catalyst: Zirconium(IV) chloride (ZrCl₄, 5 mol%)

-

Solvent: Toluene

-

Dehydrating Agent: Activated molecular sieves (4 Å)

-

Glassware: Oven-dried round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

-

Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add activated 4 Å molecular sieves (approx. 20 g).

-

Reagent Addition: Charge the flask with toluene (50 mL). Add N-benzyl-N-methylamine (10.0 mmol, 1.0 equiv.) and propanoic acid (12.0 mmol, 1.2 equiv.).

-

Catalyst Introduction: Carefully add Zirconium(IV) chloride (0.5 mmol, 0.05 equiv.). Note: ZrCl₄ is moisture-sensitive and should be handled quickly.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often significantly faster than boron-catalyzed versions, potentially reaching completion in 4-8 hours.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter to remove the molecular sieves and zirconium oxides, washing thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted carboxylic acid and then with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the target amide.

Field Notes & Troubleshooting

-

Catalyst Handling: While the active species may be water-tolerant oxo clusters, the pre-catalyst ZrCl₄ is not. Handle it in a dry environment to ensure accurate loading.

-

Insolubility: Zirconium species may precipitate during the reaction. This is normal and does not typically impede catalysis. Ensure vigorous stirring to maintain a homogenous suspension.

-

Substrate Scope: Zirconium catalysts have demonstrated excellent performance across a wide range of substrates, including the formation of chiral amides without racemization.[7]

Section 4: Comparative Overview of Protocols

| Parameter | Boron-Based Protocol | Zirconium-Based Protocol | Rationale & Comments |

| Catalyst | 3,5-Bis(trifluoromethyl)phenylboronic acid | Zirconium(IV) chloride (ZrCl₄) | Both are effective Lewis acids. Boronic acids are generally considered less toxic. |

| Catalyst Loading | ~5 mol% | ~5 mol% | Low catalytic loadings are a key advantage of these methods. |

| Solvent | Toluene (or other non-polar azeotropic) | Toluene | Toluene is ideal for azeotropic water removal. |

| Temperature | Reflux (~110 °C) | Reflux (~110 °C) | Elevated temperatures are required to facilitate dehydration. |

| Reaction Time | 12-24 hours | 4-12 hours | Zirconium catalysis is often reported to be significantly faster.[7] |

| Atmosphere | Inert (N₂ or Ar) recommended | Not strictly required, but good practice | Boronic acid protocol benefits more from strictly anhydrous conditions. |

| Yield | Good to Excellent (>80%) | Good to Excellent (>85%) | Both methods are highly efficient when optimized. |

Section 5: Conclusion and Future Outlook

The transition from stoichiometric activators to catalytic direct amidation is a crucial step in the development of sustainable chemical synthesis. Both boron- and zirconium-based systems offer highly efficient, scalable, and versatile protocols for the synthesis of tertiary amides like this compound. The choice between them may depend on factors such as desired reaction time, cost, and tolerance to residual metals. As research continues, the development of even more active, recyclable, and environmentally benign catalysts will further solidify direct amidation as the preferred method for constructing one of chemistry's most vital functional groups.

Section 6: References

-

University College London. (n.d.). Catalytic Amidation. Retrieved from [Link]

-

Li, G., et al. (2020). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 10(45), 26943-26947. Retrieved from [Link]

-

El-Dahshan, A., et al. (2020). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 11(1), 135-144. Retrieved from [Link]

-

Valot, N., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(9), 2649. Retrieved from [Link]

-

Pérez-Cabeza, P., et al. (2022). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry, 61(1), 349-359. Retrieved from [Link]

-

El-Dahshan, A., et al. (2019). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 11(1), 135-144. Retrieved from [Link]

-

Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. Retrieved from [Link]

-

Blanchet, J., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved from [Link]

-

Lundberg, H., Tinnis, F., & Adolfsson, H. (2012). Zirconium(IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine. Request PDF. Retrieved from [Link]

Sources

- 1. Catalytic Amidation [catalyticamidation.info]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Rapid and Efficient Synthesis of N-benzyl-N-methylpropanamide via Microwave-Assisted Organic Synthesis (MAOS)

Introduction: The Paradigm Shift in Amide Bond Formation with Microwave Chemistry

The amide bond is a cornerstone of modern medicinal chemistry and drug development, with approximately 25% of all pharmaceuticals containing at least one amide functional group.[1] The synthesis of tertiary amides, such as N-benzyl-N-methylpropanamide, is a frequent objective in the generation of novel molecular entities. Traditional synthetic routes often necessitate prolonged reaction times, high temperatures, and the use of stoichiometric coupling reagents, which can lead to significant energy consumption and waste generation.[2][3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[3][4]

Unlike conventional heating, which relies on slow conductive heat transfer through the vessel walls, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating.[2][5] This process involves the interaction of the microwave's oscillating electric field with polar molecules, causing rapid rotation and generating heat internally and homogeneously.[5] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, along with improved product yields and purity.[6][7][8] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound utilizing a dedicated microwave reactor, highlighting the significant advantages of this approach for researchers in drug discovery and development.

The Rationale for Microwave-Assisted N-Acylation

The synthesis of this compound is achieved through the N-acylation of N-methylbenzylamine with an acylating agent, such as propionyl chloride. The core principle of MAOS in this context is the rapid and uniform heating of the polar reactants and any polar solvent present.[5] This leads to several key advantages over conventional refluxing:

-

Rate Enhancement: Microwave energy significantly accelerates the reaction kinetics, drastically reducing the time required to reach completion.[4] Reactions that might take several hours under conventional heating can often be completed in minutes with microwave irradiation.[2][9]

-

Increased Yield and Purity: The rapid heating minimizes the formation of byproducts that can occur during prolonged exposure to high temperatures, often resulting in higher isolated yields and cleaner reaction profiles.[4][7]

-

Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient process, aligning with the principles of green chemistry.[3][7]

-

Solvent-Free Potential: In some cases, the high efficiency of microwave heating can enable reactions to be run under solvent-free conditions, further reducing the environmental impact.[10][11]

Visualizing the Synthesis: Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide product.

Caption: Reaction mechanism for the synthesis of this compound.

The experimental workflow is designed for efficiency and safety, leveraging the capabilities of a modern microwave synthesizer.

Caption: Experimental workflow for microwave-assisted amide synthesis.

Detailed Experimental Protocol

This protocol is optimized for a standard laboratory microwave synthesizer. Warning: Do not use a domestic microwave oven, as they lack the necessary safety features and controls for laboratory use.[12]

Materials and Reagents:

-

N-methylbenzylamine (1.0 equiv)

-

Propionyl chloride (1.2 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Microwave reaction vial (10 mL) with a magnetic stir bar

-

Microwave Synthesizer

Procedure:

-

Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add N-methylbenzylamine (e.g., 0.5 g, 4.13 mmol).

-

Solvent and Base Addition: Dissolve the amine in 5 mL of anhydrous DCM. Add triethylamine (0.86 mL, 6.20 mmol) to the solution.

-

Acylating Agent Addition: Slowly add propionyl chloride (0.43 mL, 4.96 mmol) to the stirred solution. Note: This reaction is exothermic. It is advisable to cool the vial in an ice bath during the addition.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

-

Temperature: 120 °C

-

Time: 10 minutes

-

Power: Dynamic (the instrument will adjust power to maintain the target temperature)

-

Stirring: On

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before opening.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10 mL of saturated aqueous sodium bicarbonate solution and 10 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

The crude this compound can be purified by flash column chromatography on silica gel if necessary.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Comparative Performance Data

The advantages of the microwave-assisted protocol are most evident when compared to conventional heating methods.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Reflux) |

| Reaction Time | 10 minutes | 4 - 8 hours[13] |

| Typical Yield | > 90% | 70 - 85% |

| Energy Input | Localized and efficient | Bulk heating, less efficient[2] |

| Byproduct Formation | Minimized due to short reaction time[4] | Increased potential for thermal degradation and side reactions |

| Process Control | Precise temperature and pressure monitoring | Less precise temperature control |

Discussion and Field-Proven Insights

The provided protocol offers a robust and highly reproducible method for the synthesis of this compound. The choice of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine. While DCM is an effective solvent, other polar, microwave-absorbing solvents like acetonitrile can also be employed.

For scaling up, continuous-flow microwave reactors are becoming an increasingly viable option, addressing some of the limitations of batch processing.[14] It is also worth noting that for some amide syntheses, solvent-free conditions catalyzed by reagents like ceric ammonium nitrate have been successfully employed under microwave irradiation, offering an even greener synthetic route.[11]

Safety and Handling

-

Pressure: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate high pressure. Always use vessels rated for the intended temperature and pressure and never exceed the manufacturer's recommendations.[4]

-

Reagent Stability: Be aware of the thermal stability of your reagents. Some compounds can decompose hazardously at elevated temperatures.[12] Consult the Material Safety Data Sheet (MSDS) for all chemicals.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves when handling chemicals and operating the microwave synthesizer.

-

Ventilation: Conduct all operations in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, providing a powerful tool for accelerating drug discovery and development.[6] This application note demonstrates a rapid, efficient, and high-yielding protocol for the synthesis of this compound. By adopting MAOS, researchers can significantly reduce reaction times, improve yields, and develop more environmentally benign synthetic processes.

References

- Bentham Science Publisher. (2023, January 27). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles.

- MDPI. (2023, September 26). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.

- ResearchGate. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.

- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015).

- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.).

- Organic Chemistry Portal. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant.

- National Center for Biotechnology Information. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.

- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

- ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).

- International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).

- ResearchGate. (2025, August 9). (PDF) Rapid solvent-free microwave assisted synthesis of some N'-benzylidene salicylic acid hydrazides.

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.

- National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

- National Center for Biotechnology Information. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase.

Sources

- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 4. ijrpas.com [ijrpas.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 8. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 9. chemicaljournals.com [chemicaljournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety Considerations for Microwave Synthesis [cem.com]

- 13. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-benzyl-N-methylpropanamide

Introduction

Welcome to the technical support guide for the synthesis of N-benzyl-N-methylpropanamide. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tertiary amides. This compound is typically synthesized via the nucleophilic acyl substitution of N-benzylmethylamine with propanoyl chloride. While straightforward in principle, achieving high yield and purity requires careful control over reaction parameters.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter. We will explore the causality behind experimental choices, provide validated protocols, and troubleshoot common issues to help you optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the primary factors affecting the yield?

Low yield is the most common issue and typically stems from one or more of the following factors: (1) inactivation of the nucleophile (amine), (2) degradation of the electrophile (acyl chloride), (3) suboptimal reaction conditions, or (4) inefficient purification.

1. Amine Inactivation: The reaction between N-benzylmethylamine and propanoyl chloride generates one equivalent of hydrochloric acid (HCl).[1][2] This acid will readily protonate the basic nitrogen atom of the starting amine, forming an ammonium salt.[3][4] This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and limiting the theoretical maximum yield to 50% if no additional base is used.

-

Causality: The lone pair of electrons on the amine's nitrogen is essential for attacking the carbonyl carbon of the acyl chloride.[5] Protonation sequesters this lone pair, rendering the amine inactive.

-

Solution: Always use at least one equivalent of a base to scavenge the HCl produced. Common choices include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases like potassium carbonate.[][7] The use of a base under these conditions is often referred to as the Schotten-Baumann reaction.[8][9][10]

2. Acyl Chloride Degradation: Propanoyl chloride is highly reactive and susceptible to hydrolysis.[11][12] Any moisture present in the solvent, glassware, or amine will rapidly convert the acyl chloride to propanoic acid, which will not react with the amine under these conditions.

-

Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in a process analogous to the amine reaction.[11][13]

-

Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a fresh bottle or redistilling it over a suitable drying agent.

3. Suboptimal Reaction Conditions:

-

Temperature: This reaction is highly exothermic.[] Adding the acyl chloride too quickly without adequate cooling can cause the temperature to rise, leading to side reactions and potential degradation of the product or starting materials.

-

Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are preferred as they do not react with the acyl chloride.[]

Q2: I've added a base, but my reaction mixture becomes a thick, un-stirrable slurry. What is happening and how can I fix it?

This is a common observation, especially when using tertiary amine bases like triethylamine (TEA). The slurry is the precipitated triethylammonium chloride salt (Et₃N·HCl), which is often poorly soluble in aprotic organic solvents.

-

Causality: The salt formed from the neutralization of HCl by the base has limited solubility in the reaction medium.

-

Solutions:

-

Increase Solvent Volume: Add more anhydrous solvent to the reaction mixture to keep the salt suspended and ensure efficient stirring.

-

Use a Biphasic System (Schotten-Baumann Conditions): Perform the reaction in a two-phase system, such as DCM and water, with an inorganic base like sodium carbonate.[14] The amine and acyl chloride remain in the organic phase, while the HCl byproduct reacts with the base in the aqueous phase, where the resulting salt is soluble.[10] This method is highly effective for preventing the formation of a slurry.

-

Q3: What are the common impurities I should look for, and how do I remove them?

Common impurities include unreacted N-benzylmethylamine, propanoic acid (from hydrolysis of propanoyl chloride), the hydrochloride salt of the base, and potentially over-acylated byproducts if the starting amine was not pure.

-

Purification Strategy: A standard aqueous work-up is highly effective.

-

Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted N-benzylmethylamine and the organic base (like TEA or pyridine). The protonated amines will be soluble in the aqueous layer.[4]

-

Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any propanoic acid and residual HCl.

-

Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

-

For high purity, the resulting crude oil can be further purified by vacuum distillation or column chromatography.[15]

Optimized Synthesis Protocol

This protocol describes the synthesis of this compound on a 20 mmol scale using standard laboratory conditions.

Reagents & Equipment:

-

N-benzylmethylamine (2.42 g, 20 mmol, 1.0 eq)

-

Propanoyl chloride (1.94 g, 21 mmol, 1.05 eq)

-

Triethylamine (TEA) (2.23 g, 22 mmol, 1.1 eq)

-

Anhydrous Dichloromethane (DCM), 100 mL

-

Oven-dried 250 mL round-bottom flask with a magnetic stir bar

-

Dropping funnel and nitrogen inlet

Step-by-Step Procedure:

-

Setup: Assemble the dried flask with the stir bar, dropping funnel, and nitrogen inlet. Purge the system with dry nitrogen.

-

Reagent Preparation: Dissolve N-benzylmethylamine (1.0 eq) and triethylamine (1.1 eq) in 80 mL of anhydrous DCM in the flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.

-

Acyl Chloride Addition: Dilute the propanoyl chloride (1.05 eq) with 20 mL of anhydrous DCM and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 1M HCl

-

50 mL of saturated NaHCO₃ solution

-

50 mL of brine

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless oil.

Data & Visualization

Table 1: Comparison of Common Bases and Conditions

| Base | Equivalents | Solvent System | Pros | Cons | Expected Yield |

| Triethylamine | 1.1 | Anhydrous DCM | High reactivity; good for standard conditions. | Forms insoluble salt slurry; can be difficult to remove. | 85-95% |

| Pyridine | 1.1 | Anhydrous DCM | Less volatile than TEA; acts as a nucleophilic catalyst.[16] | Potentially slower; can be harder to remove during work-up. | 80-90% |

| K₂CO₃ / Na₂CO₃ | 2.0 | DCM / H₂O | Inexpensive; salt byproduct is soluble in the aqueous phase; no slurry formation.[14] | Biphasic system may lead to slower reaction rates. | 90-98% |

| Excess Amine | 2.1 | Anhydrous DCM | Simple; avoids introducing another base.[17] | Inefficient atom economy; requires more extensive purification. | < 90% |

Diagrams

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

Caption: Optimized workflow for this compound synthesis.

References

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

- Google Patents. (n.d.). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

- Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. International Journal of ChemTech Research, 6(7), 3535-3541.

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

ResearchGate. (2021, April 14). Why did my amide synthesis does not work?. Retrieved from [Link]

- MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes, 11(9), 2689.

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity. Retrieved from [Link]

-

Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

-